Propyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate
Description
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
propyl 4-amino-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H13N3O2/c1-3-4-13-8(12)7-6(9)5-10-11(7)2/h5H,3-4,9H2,1-2H3 |
InChI Key |
VTACIJMEQSYVJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=NN1C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid with propanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts such as Lewis acids can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Nitration of the Pyrazole Ring
The compound undergoes nitration under strong acidic conditions to form nitro derivatives. A study demonstrated that treatment with a mixture of 65% HNO₃ and 98% H₂SO₄ at 100°C for 16 hours yields 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid in 79.6% yield . This reaction modifies the electronic properties of the pyrazole ring, enhancing its electrophilic character for subsequent substitutions.
Key Data:
| Reaction Component | Details |
|---|---|
| Reagents | HNO₃, H₂SO₄ |
| Temperature | 100°C |
| Time | 16 hours |
| Yield | 79.6% |
| Product | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid |
Bromination and Subsequent Amination
A patented route involves bromination of the pyrazole ring followed by amidation :
-
Bromination : Reaction with bromine in dichloromethane at 10–50°C produces 4-bromo-1-methyl-3-n-propylpyrazole-5-carboxylate.
-
Amination : Treatment with ammoniacal methanol or ethanol under alkaline conditions (40–100°C) yields 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
This two-step process avoids hazardous nitration reactions and improves safety for industrial-scale synthesis .
Comparative Analysis:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Bromination | Br₂, CH₂Cl₂, 10–50°C | Introduces bromine at C4 |
| Amination | NH₃/MeOH, K₂CO₃, 40–100°C | Substitutes Br with NH₂ |
Ester Hydrolysis
The propyl ester group undergoes hydrolysis under basic or acidic conditions to form carboxylic acid derivatives. For example, saponification with NaOH in aqueous ethanol converts the ester to 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a precursor for further functionalization.
Reaction Conditions:
-
Base-mediated : NaOH, H₂O/EtOH, reflux.
-
Acid-mediated : HCl, H₂O, 60°C.
Nucleophilic Substitution at the Amino Group
The amino group participates in nucleophilic reactions, such as:
-
Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.
-
Diazo Coupling : Generates azo compounds under diazotization conditions (NaNO₂/HCl), useful for dye synthesis.
Mechanistic Insight:
The amino group’s lone pair facilitates attack on electrophilic agents, with reaction rates influenced by steric hindrance from the methyl and propyl substituents.
Cyclization Reactions
Under thermal or catalytic conditions, the compound forms fused heterocyclic systems. For instance, heating with POCl₃ promotes cyclization to pyrazolo[1,5-a]pyrimidines, which are pharmacologically relevant.
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including propyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrazole structure can enhance its efficacy as a kinase inhibitor, which is crucial in cancer treatment .
Therapeutic Potential
The compound has also been investigated for its potential as an anti-inflammatory agent and for its role in treating neurological disorders. Aminopyrazoles are noted for their ability to modulate biological pathways relevant to inflammation and neuroprotection .
Synthetic Applications
Building Block in Organic Synthesis
this compound serves as a versatile building block in the synthesis of more complex molecules. Its structural features allow it to participate in various reactions, including:
- Nucleophilic substitutions
- Coupling reactions
These reactions are fundamental in developing new pharmaceuticals and agrochemicals .
Case Study 1: Synthesis of Antiproliferative Agents
A study synthesized several pyrazole derivatives incorporating this compound, which were tested for their antiproliferative effects on cancer cell lines. The results demonstrated that specific modifications to the pyrazole ring improved activity against breast and lung cancer cells, highlighting the compound's potential in drug development .
Case Study 2: Inhibition of Kinases
Another research effort focused on the kinase inhibition properties of aminopyrazole derivatives. The study found that compounds derived from this compound effectively inhibited key kinases involved in tumor growth, suggesting a pathway for developing targeted cancer therapies .
Comparative Data Table
| Application Area | Details |
|---|---|
| Anticancer Activity | Significant antiproliferative effects observed in various cancer cell lines. |
| Therapeutic Potential | Investigated for anti-inflammatory and neuroprotective properties. |
| Synthetic Applications | Used as a building block for synthesizing complex organic molecules. |
| Kinase Inhibition | Effective inhibition of kinases relevant to tumor growth, aiding targeted therapy development. |
Mechanism of Action
The mechanism of action of propyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrazole ring structure allows for strong interactions with various biological targets, making it a versatile compound in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to related pyrazole esters and amino-substituted heterocycles. Key comparisons include:
Substituent Effects on Reactivity and Bioactivity
- Ethyl 3-Aryl-1H-Pyrazole-5-Carboxylate Derivatives: Ethyl esters of pyrazole-5-carboxylates, such as ethyl 1-(20-hydroxy-30-aroylpropyl)-3-aryl-1H-pyrazole-5-carboxylate, exhibit notable anticancer activity in preliminary evaluations .
- Its lower purity (33.4% in isolation studies) compared to propyl guaiacol (71.5%) highlights the challenges in isolating ester-containing compounds, suggesting similar synthetic hurdles for the target compound .
Positional Isomerism and Functional Group Impact
- 4-Amino vs. 4-Hydroxy Substitutions: Amino groups at position 4 (as in the target compound) may facilitate hydrogen bonding with biological targets, whereas hydroxy groups (e.g., in propyl syringol) prioritize antioxidant activity .
- 1-Methyl vs. 1-H Substitution : The 1-methyl group in the target compound likely stabilizes the pyrazole ring against metabolic degradation compared to unsubstituted analogs, a trend observed in other 1-alkylpyrazoles .
Data Table: Key Properties of Comparable Compounds
Analytical Challenges
NMR spectroscopy (as applied to propyl guaiacol and isoeugenol ) and X-ray crystallography (via tools like SHELX and Mercury ) are critical for confirming purity and structure. Impurity signals in NMR (e.g., broad peaks in methyl paraben ) underscore the need for rigorous purification steps.
Biological Activity
Propyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by a pyrazole ring and functional groups such as amino and carboxylate, exhibits potential applications in pharmacology and agricultural chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes:
- A pyrazole ring , which is a five-membered ring containing two nitrogen atoms.
- An amino group at the 4-position, contributing to its biological activity.
- A carboxylate moiety that enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various pharmacological effects. The exact pathways involved are still under investigation but may include:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing physiological responses such as pain and inflammation.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Anti-inflammatory Activity
Studies have demonstrated that this compound can inhibit COX enzymes, which play a pivotal role in the synthesis of prostaglandins involved in inflammation. For example, a recent study showed that derivatives of pyrazole compounds exhibited significant inhibition of COX-1 and COX-2 enzymes, suggesting potential use as anti-inflammatory agents .
Anticancer Properties
Preliminary investigations indicate that this compound may possess anticancer properties. Similar compounds have shown effectiveness against various cancer cell lines, including HeLa cells, by inducing apoptosis through modulation of the cell cycle and signaling pathways .
Anticonvulsant Activity
Some studies have reported anticonvulsant effects for pyrazole derivatives. The structural characteristics of this compound may contribute to its ability to stabilize neuronal activity and prevent seizure activity .
Case Studies
Several studies have highlighted the biological activity of this compound:
Q & A
Q. What are the optimized synthetic routes for Propyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be controlled to improve yield?
The compound is typically synthesized via esterification of 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid with propanol under reflux conditions using dehydrating agents like thionyl chloride or phosphoryl chloride . To optimize yield, reaction parameters (temperature, catalyst concentration, and solvent ratio) should be systematically evaluated using factorial design experiments (e.g., 2³ factorial designs). Continuous flow reactors and Lewis acid catalysts (e.g., ZnCl₂) can enhance efficiency and purity .
Q. How can researchers assess the preliminary biological activity of this compound in cancer cell lines?
Standard in vitro assays such as MTT or SRB protocols are used to evaluate anti-proliferative effects. Dose-response curves (e.g., IC₅₀ determination) across cell lines (e.g., MCF-7, HeLa) should be generated, with controls for cytotoxicity (e.g., normal fibroblast lines). Structural analogs with known kinase inhibition profiles can serve as positive controls .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Key methods include:
- HPLC : To quantify purity (>95% recommended for biological assays).
- NMR (¹H/¹³C) : To confirm substituent positions on the pyrazole ring.
- Mass Spectrometry (ESI-MS) : For molecular weight validation.
- FTIR : To identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s kinase inhibitory potency?
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-amino position to modulate binding affinity.
- Docking Studies : Use software like AutoDock Vina to predict interactions with ATP-binding pockets of target kinases (e.g., EGFR, BRAF).
- In Vitro Kinase Assays : Validate predictions via ADP-Glo™ or fluorescence-based kinase activity assays .
Q. What strategies resolve contradictory bioactivity data across different cancer cell lines?
- Replicate Experiments : Ensure consistency in cell culture conditions (passage number, serum concentration).
- Mechanistic Profiling : Compare transcriptomic (RNA-seq) or proteomic responses in sensitive vs. resistant lines.
- Statistical Analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., metabolic enzyme expression) .
Q. How can computational modeling predict metabolic stability and toxicity profiles?
- ADMET Prediction Tools : Use SwissADME or ProTox-II to estimate permeability, cytochrome P450 interactions, and hepatotoxicity.
- Metabolite Identification : Simulate phase I/II metabolism (e.g., ester hydrolysis via carboxylesterases) using software like GLORYx .
Q. What crystallographic methods are suitable for determining this compound’s 3D structure?
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: ethanol/water mix) and refine data using SHELXL .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to correlate packing efficiency with solubility .
Methodological Challenges and Data Gaps
Q. How should researchers address the lack of ecotoxicological and acute exposure data for this compound?
- In Vitro Toxicity Screens : Use zebrafish embryo models (FET assay) to assess developmental toxicity.
- Environmental Fate Studies : Evaluate biodegradability via OECD 301B (CO₂ evolution test) and soil adsorption coefficients (Kₒc) .
Q. What experimental designs mitigate variability in synthetic batches during scale-up?
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progression.
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters for pilot-scale reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
